3-Ethylpent-2-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Ethylpent-2-enoic Acid An Overview

3-Ethylpent-2-enoic acid is a type of carboxylic acid . Carboxylic acids are versatile organic compounds that have a wide range of applications in various scientific fields .

Organic Synthesis

Carboxylic acids can be used to obtain small molecules and macromolecules. They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

Nanotechnology

Carboxylic acids can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

Polymers

In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .

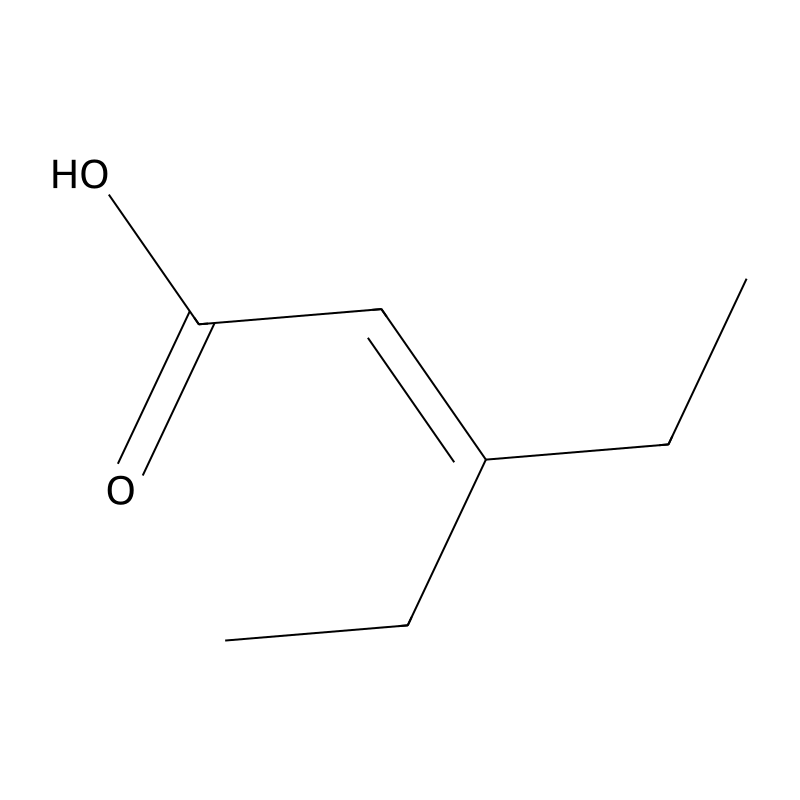

3-Ethylpent-2-enoic acid is an organic compound with the molecular formula and a molecular weight of approximately 128.17 g/mol. This compound features a double bond between the second and third carbon atoms in its pentane chain, making it an unsaturated carboxylic acid. The structure of 3-ethylpent-2-enoic acid includes a branched ethyl group at the third carbon position, contributing to its unique chemical properties and reactivity. It is categorized under the broader class of pentenoic acids, which are characterized by their five-carbon chain and one or more double bonds .

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

- Reduction: It can undergo reduction to yield alcohols or aldehydes when treated with reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Esterification: 3-Ethylpent-2-enoic acid can react with alcohols to form esters, a process facilitated by acid catalysts like sulfuric acid under reflux conditions.

These reactions highlight the compound's versatility in organic synthesis, allowing it to serve as an intermediate in various chemical processes .

Synthesis of 3-ethylpent-2-enoic acid can be achieved through several methods:

- Direct Synthesis from Precursors: It can be synthesized from simpler alkene precursors through hydrocarbon rearrangement and functionalization reactions.

- Esterification Reaction: A common laboratory method involves the esterification of 3-ethylpent-2-enol with carbon dioxide under specific conditions to yield 3-ethylpent-2-enoic acid.

- Industrial Production: In industrial settings, continuous processes may be employed where reactants are fed into a reactor for efficient production, optimizing temperature and catalyst concentrations for maximum yield .

3-Ethylpent-2-enoic acid finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: The compound's derivatives are explored for potential use in drug formulation and delivery systems.

- Flavoring Agents: Its unique structure allows it to be used in creating flavoring agents in the food industry.

These applications underscore the compound's utility in both research and commercial contexts .

Interaction studies involving 3-ethylpent-2-enoic acid primarily focus on its reactivity with biological systems and other chemical species. These studies aim to understand how this compound interacts at a molecular level with enzymes and receptors, which could reveal insights into its potential therapeutic uses or toxicological effects. Understanding these interactions is crucial for assessing safety and efficacy in pharmaceutical applications .

Several compounds share structural similarities with 3-ethylpent-2-enoic acid, including:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Ethyl 2-pentenoate | Similar structure but with ethyl group at C2 | Different position of functional group |

| Methyl 3-pentenoate | Methyl group instead of ethyl at C3 | Variation in ester group |

| 3-Ethylhexanoic acid | Longer carbon chain (six carbons) | Increased hydrophobicity |

| Butyl 2-pentenoate | Butyl group at C2 | Longer alkyl chain affects solubility |

The uniqueness of 3-ethylpent-2-enoic acid lies in its specific branching at the third carbon position and the presence of a double bond, which influences its reactivity and potential applications compared to these similar compounds .